
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
Description
Chemical Classification and Nomenclature
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine (C₉H₁₁FN₂O₃) belongs to multiple chemical classifications based on its structural components. With a molecular weight of 214.19 g/mol, this compound features several key functional groups that define its chemical identity.
From a structural perspective, this molecule can be classified as:
- A fluoroaromatic compound - containing a fluorine atom directly attached to an aromatic ring
- A nitroaromatic compound - featuring a nitro group (-NO₂) attached to the aromatic ring
- An aromatic ether - possessing an oxygen atom connecting the aromatic ring to an alkyl chain
- A primary aliphatic amine - containing a terminal -NH₂ group on an alkyl chain
The nomenclature of this compound follows systematic rules of organic chemistry. The name "this compound" can be deconstructed as follows:
- "propan-1-amine" indicates a primary amine group (-NH₂) at position 1 of a propane chain
- "phenoxy" denotes the presence of a phenyl-oxygen bond (C₆H₅-O-)
- "5-fluoro-2-nitro" specifies the positions of the fluorine and nitro substituents on the aromatic ring
This compound is also known by several synonyms, including 2-(3-Aminopropoxy)-4-fluoro-1-nitrobenzene, reflecting alternative perspectives on its structure.
Structural Component | Classification | Functional Group |
---|---|---|
Aromatic ring with F | Fluoroaromatic | C₆H₄F |
-NO₂ group | Nitroaromatic | -NO₂ |
-O- linkage | Aromatic ether | -O- |
-NH₂ terminus | Primary amine | -NH₂ |
Historical Context in Fluoroaromatic Chemistry
The development of fluoroaromatic compounds like this compound builds upon a rich history of fluorine chemistry. The foundation of this field was established when Henri Moissan first isolated elemental fluorine in 1886 through the electrolysis of anhydrous hydrogen fluoride. This groundbreaking work earned Moissan the Nobel Prize and opened new frontiers in chemical research.
Early attempts to incorporate fluorine into organic compounds proved challenging and often dangerous. In 1929, Bancroft and Jones reported explosions during fluorination attempts with benzene and toluene. The development of safer methodologies became a crucial focus for chemists working in this field.
Several key milestones mark the evolution of fluoroaromatic chemistry:
- 1835: Dumas and colleagues reported the first synthesis of an organofluorine compound (methyl fluoride) from dimethyl sulfate
- 1870-1877: The first aryl carbon-fluorine bonds were created through diazofluorination by Schmitt and later by Lenz
- 1927: Schiemann developed a groundbreaking methodology for aromatic fluorination using diazonium salts in the presence of fluoroboric acid
- 1936: Gottlieb reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, establishing another important synthetic route to fluoroaromatic compounds
The Balz-Schiemann reaction, named after German chemists Günther Schiemann and Günther Balz, became particularly significant for introducing fluorine atoms into aromatic rings. This reaction transforms primary aromatic amines into aryl fluorides via diazonium tetrafluoroborate intermediates and remains relevant in modern chemical synthesis.
Large-scale production of fluorine and fluorine-containing compounds accelerated during World War II with the Manhattan Project, which required fluorinated materials for uranium processing. This industrial-scale development further advanced fluoroaromatic chemistry into new applications.
Significance in Chemical Research
Compounds like this compound hold significance in chemical research due to the unique properties conferred by their structural elements. The combination of fluorine substitution on an aromatic ring with nitro functionality and an aminopropoxy chain creates a molecule with potential applications across multiple domains.
The introduction of fluorine into aromatic systems produces profound effects on molecular properties. Each fluorine substitution creates a new π-orbital in conjugation with the aromatic ring, contributing to what researchers have termed "fluoromaticity". This phenomenon can enhance ring stability, leading to smaller bond lengths and increased resistance to addition reactions, which partially explains the high thermostability and chemical resistance found in fluorinated aromatic compounds.
Nitroaromatic compounds, including those with fluorine substitution, represent an important class of industrial chemicals widely used in the synthesis of:
- Dyes and polymers
- Pesticides and agricultural chemicals
- Pharmaceutical intermediates
- Specialized materials with defined physical properties
The specific positioning of fluorine atoms on aromatic rings has been shown to significantly modulate the properties of compounds. Research indicates that aromatic ring fluorination patterns can influence inhibitory potency against biological targets, with meta-position fluorination showing distinct effects compared to other substitution patterns. This structure-activity relationship makes compounds with defined fluorination patterns particularly valuable in medicinal chemistry and drug development.
The ether linkage in this compound represents another significant structural feature. Aromatic ethers have distinctive physical and chemical properties compared to their aliphatic counterparts due to the conjugation between the lone pair electrons on oxygen and the aromatic ring. This conjugation affects the compound's reactivity, making it relevant for specialized applications.
The primary amine terminal group adds further functionality, providing a reactive site for potential derivatization or coupling reactions. Primary aliphatic amines are known for their nucleophilicity and basicity, enabling various chemical transformations.
Properties
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDRJTFEZZCQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Fluoro-Nitrophenyl Derivatives
One of the most common approaches involves starting with 1-fluoro-2-nitrobenzene as the key intermediate, which undergoes nucleophilic aromatic substitution with a suitable amine precursor. This method exploits the electron-withdrawing nitro group to activate the aromatic ring toward nucleophilic attack, especially at the position bearing the fluorine atom.
- React 1-fluoro-2-nitrobenzene with a suitable primary amine, such as propan-1-amine , in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction is typically heated at around 60°C for 4 hours to facilitate substitution.
- The resulting 3-(5-fluoro-2-nitrophenoxy)propan-1-amine is purified via chromatography, often using a mixture of petroleum ether and ethyl acetate.
- One study reports a 29% yield after two steps, involving initial formation of the fluoronitrobenzene followed by nucleophilic substitution and purification (source).
Reduction of Nitro Group Followed by Amine Functionalization
Another approach involves the reduction of the nitro group on the aromatic ring to an amino group, which can then be further functionalized to obtain the target compound.
- Synthesize 3-(2-nitrophenoxy)propan-1-amine via nucleophilic substitution as described above.
- Reduce the nitro group to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction with agents like iron powder or tin chloride.
- The amino derivative can then be purified and used as a precursor for further modifications.
- Reduction methods have been successfully applied to similar nitroaromatic compounds, with yields ranging from 66% to 78%, depending on the reducing agent and conditions (source).
Multi-step Synthesis via Diazotization and Coupling
A more elaborate route involves diazotization of an aromatic amine followed by coupling with phenolic compounds to form the phenoxy linkage.
- Diazzotize propan-1-amine derivatives using sodium nitrite and hydrochloric acid.
- Couple with phenolic compounds bearing the fluorine and nitro groups to form the phenoxy linkage.
- The resulting intermediate undergoes purification and possibly further reduction or functionalization.
- This method is less common for direct synthesis of the target compound but is valuable for preparing derivatives with specific substitution patterns.
Use of Protecting Groups and Sequential Functionalization
In complex syntheses, protecting groups are employed to selectively functionalize the amine or aromatic rings, enabling stepwise construction of the molecule.
- Protect the amine group during initial aromatic substitution.
- Introduce the fluorine and nitro groups via electrophilic aromatic substitution.
- Deprotect and carry out subsequent amine functionalization.
- Such strategies are documented in the synthesis of related compounds, ensuring high regioselectivity and yield.
Research Findings and Notes
- The nucleophilic aromatic substitution route is favored for its simplicity and efficiency, especially when starting from commercially available fluoronitrobenzene derivatives.
- Reduction of nitro groups to amines is well-established, with hydrogenation being the most straightforward method, providing high yields and clean products.
- The choice of reaction conditions, solvents, and purification techniques critically influences the overall yield and purity of the final compound.
- Recent advances include solvent-free synthesis methods and microwave-assisted reactions, which can further optimize the process, though these are less documented specifically for this compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as thiols or amines, solvents like dimethylformamide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-(5-Fluoro-2-aminophenoxy)propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(5-Fluoro-2-nitrosophenoxy)propan-1-amine or 3-(5-Fluoro-2-nitrophenoxy)propan-1-nitro.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituted Aryloxypropan-1-amines
Key Examples :
- OCM-31 to OCM-34 (): These compounds feature pyrazin-2-yl or pyridin-2-yl groups attached to the propan-1-amine chain, coupled with fluorinated aryloxazole carboxamides. They exhibit high purity (>95% HPLC) and target GSK-3β for neurological disorders. Unlike 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, the absence of a nitro group in these analogs may reduce metabolic instability, a common issue with nitro-containing drugs .
- D01 (): N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine acts as a dual serotonin transporter (SERT) and KCNQ/M-channel inhibitor. The bulky naphthyl and thienyl substituents enhance lipophilicity, improving blood-brain barrier penetration compared to the smaller nitroaryl group in the target compound .
Table 1: Aryloxypropan-1-amine Derivatives
Squalene Synthase Inhibitors
- OX03771 and OX03050 (): These styrylphenoxypropan-1-amines inhibit squalene synthase (EC₅₀ ~526 nM). The styryl group enhances π-π stacking with enzyme active sites, whereas the nitro group in this compound may introduce steric hindrance or redox activity, limiting enzyme compatibility .
Piperazine and Morpholine Derivatives
Heterocyclic Analogs
- 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine (): The benzooxazole ring provides rigidity and hydrogen-bonding capacity, differing from the nitro group’s electron-withdrawing effects. Such structural variations impact drug-likeness and target selectivity .
- 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine (): The pyridine nitrogen introduces basicity, altering protonation states under physiological conditions compared to the neutral nitro group .
Structure-Activity Relationship (SAR) Insights
- Nitro Group Position: In OX03394 (), ortho-substituted N,N-dimethylaminopropyloxy groups led to complete loss of squalene synthase inhibition. The target compound’s 2-nitro (para to oxygen) position may optimize resonance effects for stability .
- Fluoro Substituents : Fluorine’s electronegativity enhances binding to aromatic pockets in targets like SERT (D01) or GSK-3β (OCM-31). The 5-fluoro position in the target compound may similarly fine-tune electronic interactions .
Biological Activity
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, with the CAS number 1178635-16-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H12FN3O3. The presence of the fluorine atom and the nitro group in its structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating moderate to strong antibacterial effects .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC against S. aureus | MIC against B. subtilis | MIC against MRSA | MIC against E. coli |
---|---|---|---|---|
Compound A | 4 μg/mL | 8 μg/mL | 8 μg/mL | 32 μg/mL |
Compound B | 16 μg/mL | 32 μg/mL | 32 μg/mL | 8 μg/mL |
This compound | TBD | TBD | TBD | TBD |
The mechanism through which compounds like this compound exert their antibacterial effects often involves disrupting bacterial cell membrane integrity. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. Additionally, the presence of functional groups such as nitro can participate in redox reactions that further enhance antibacterial efficacy .
Study on Structure-Activity Relationships (SAR)
A comprehensive study focused on the SAR of amine-substituted phenolic compounds revealed that introducing a fluorine atom significantly enhances antibacterial potency. This study emphasized that modifications to the aromatic ring and the introduction of electron-withdrawing groups like nitro can improve bioactivity .
In Vivo Efficacy
In vivo studies have demonstrated that related compounds exhibit potent antibacterial activity in murine models, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that such compounds could be developed into effective therapeutic agents for treating resistant bacterial infections .
Toxicity and Safety Profile
The toxicity profile of this compound remains to be fully elucidated. However, preliminary studies indicate that compounds with similar structures often obey Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties and moderate bioavailability when administered orally .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, and how can purity be ensured?
- Answer : The synthesis typically involves sequential functionalization of the aromatic ring.
Nitration and Fluorination : Introduce the nitro group via nitration of 5-fluorophenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by fluorination using agents like DAST or Selectfluor® .
Coupling Reaction : Attach the phenoxy group to propan-1-amine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating the compound with >95% purity, as validated in similar amine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine backbone and aromatic substitution patterns (e.g., nitro and fluoro groups). Chemical shifts for the fluoroaromatic protons typically appear downfield (~δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- HPLC : Used to assess purity and detect byproducts (e.g., unreacted starting materials) .
Q. How does the nitro group influence the compound’s stability under different storage conditions?
- Answer : The nitro group increases susceptibility to photodegradation and hydrolysis.
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize decomposition.
- Stability Testing : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products like nitro-reduced amines or phenolic derivatives .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in derivatives of this compound?
- Answer :
- Electron-Withdrawing Groups : The 5-fluoro and 2-nitro groups enhance electrophilicity, improving binding to targets like enzymes or receptors. Substituting the nitro group with other electron-withdrawing moieties (e.g., cyano) may alter potency .
- Amine Backbone Modifications : Extending the propyl chain or introducing branching (e.g., propan-2-amine) can affect solubility and membrane permeability .
- Validation : Use computational tools (e.g., molecular docking) to predict interactions with biological targets and validate via assays (e.g., enzyme inhibition) .
Q. What advanced analytical methods resolve contradictions in reported biological activities?
- Answer :
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in activity .
- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled analogs) quantify affinity variations across studies .
- Batch Consistency : Cross-validate synthesis protocols (e.g., reaction time, temperature) to ensure reproducibility, as minor impurities can skew bioactivity results .
Q. How can the compound’s interaction with biological targets be mechanistically studied?
- Answer :
- Radiolabeling : Synthesize a ¹⁸F or ³H isotopologue for pharmacokinetic studies. For example, radiolabeled analogs have been used to track brain uptake and clearance in vivo .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified proteins (e.g., kinases or GPCRs).
- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity (e.g., loss of activity in receptor-deficient cells) .
Q. What challenges arise in detecting trace degradation products, and how are they mitigated?
- Answer :
- Sensitivity Limits : Degradation products (e.g., reduced amines) may co-elute with the parent compound. Use ultra-HPLC (UHPLC) with tandem MS for enhanced resolution .
- Derivatization : Convert amines to fluorescent or UV-active derivatives (e.g., dansyl chloride) to improve detection limits .
- Forced Degradation : Expose the compound to extreme pH, light, or oxidants (e.g., H₂O₂) to simulate degradation pathways and identify critical quality attributes .
Methodological Considerations
- Contradictory Data : Discrepancies in reported yields or bioactivities may stem from varying synthetic conditions (e.g., solvent polarity, catalyst load). Researchers should replicate key steps (e.g., nitration) with rigorous controls .
- Biological Assays : Prioritize cell-free systems (e.g., enzyme inhibition) to isolate compound-target interactions before advancing to cell-based or in vivo models .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.